molecular formula C13H11ClO3S B064788 3'-Methoxybiphenyl-4-sulfonyl chloride CAS No. 186550-26-5

3'-Methoxybiphenyl-4-sulfonyl chloride

Cat. No.: B064788
CAS No.: 186550-26-5
M. Wt: 282.74 g/mol
InChI Key: DVQBUJTYQXKLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methoxybiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S. It is a derivative of biphenyl, where a methoxy group is attached to the third position of one phenyl ring, and a sulfonyl chloride group is attached to the fourth position of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxybiphenyl-4-sulfonyl chloride typically involves the sulfonylation of 3’-methoxybiphenyl. One common method is to react 3’-methoxybiphenyl with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

3’-Methoxybiphenyl+Chlorosulfonic acid3’-Methoxybiphenyl-4-sulfonyl chloride+Hydrochloric acid\text{3'-Methoxybiphenyl} + \text{Chlorosulfonic acid} \rightarrow \text{3'-Methoxybiphenyl-4-sulfonyl chloride} + \text{Hydrochloric acid} 3’-Methoxybiphenyl+Chlorosulfonic acid→3’-Methoxybiphenyl-4-sulfonyl chloride+Hydrochloric acid

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of 3’-Methoxybiphenyl-4-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxybiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions is used for oxidation.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by the oxidation of the methoxy group.

Scientific Research Applications

3’-Methoxybiphenyl-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 3’-Methoxybiphenyl-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are often used to modify the structure and function of target molecules, such as proteins or small organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxybiphenyl-4-sulfonyl chloride is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

4-(3-methoxyphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQBUJTYQXKLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445492
Record name 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186550-26-5
Record name 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methoxybiphenyl-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.